9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected phenyl group, and a ureido-functionalized pentanoyl moiety
Preparation Methods
The synthesis of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl groups during synthesis . The fluorenylmethyl group is introduced through a coupling reaction with the appropriate fluorenylmethyl halide . The ureido-functionalized pentanoyl moiety is typically synthesized through a series of amide bond formations and urea insertions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Scientific Research Applications
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or modulating their function. The fluorenylmethyl group and the ureido-functionalized pentanoyl moiety play crucial roles in these interactions, providing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate include:
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)butanoic acid: This compound shares the fluorenylmethyl and TBDMS-protected groups but differs in the functionalization of the pentanoyl moiety.
tert-Butyl substituted hetero-donor TADF compounds: These compounds feature the tert-butyl group and are used in the development of organic light-emitting diodes (OLEDs).
The uniqueness of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C39H53N5O6Si |
---|---|
Molecular Weight |
716.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47) |
InChI Key |
LHOVNDTUHPWXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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